Isomalathion
Overview
Description
Isomalathion is a chemical compound known as an impurity found in some batches of malathion. It is a derivative of malathion, an organophosphate insecticide. The structure of this compound differs from malathion in the connectivity of its atoms, specifically the arrangement of sulfur and oxygen atoms. This compound is significantly more toxic to humans than malathion and has been associated with human poisonings .
Mechanism of Action
Target of Action
Isomalathion, an impurity found in some batches of malathion , primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . Upon uptake into the target organism, it binds irreversibly to the serine residue in the active catalytic site of the AChE enzyme . This binding inhibits the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic junctions .
Biochemical Pathways
The inhibition of AChE disrupts normal neurotransmission, leading to overstimulation of cholinergic, muscarinic, and nicotinic receptors . This overstimulation can result in a variety of symptoms, including muscle weakness, breathing difficulties, and other signs of neurotoxicity . This compound can also inhibit carboxylesterases, leading to increased formation of malaoxon .
Result of Action
The result of this compound’s action is the disruption of normal nerve function due to the accumulation of acetylcholine . This can lead to a range of symptoms, from mild effects like headaches and dizziness to severe effects like respiratory failure .
Action Environment
The action of this compound, like other organophosphates, can be influenced by environmental factors. For instance, widespread use of malathion may lead to excessive exposure from multiple sources . Additionally, the toxicity of malathion is highly correlated with its metabolites and is affected by contaminants like this compound .
Biochemical Analysis
Biochemical Properties
Isomalathion interacts with various enzymes and proteins. It is known to inhibit carboxyesterase . The inhibition of this enzyme is one of the key biochemical reactions involving this compound .
Cellular Effects
This compound, like malathion, has been associated with different toxicities that nearly affect every single organ in our bodies . Exposure to this compound has been associated with toxic effects on liver, kidney, testis, ovaries, lung, pancreas, and blood . It also has genotoxic and carcinogenic properties .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme carboxyesterase . This inhibition leads to a change in the balance of oxidants and antioxidants, DNA damage, and facilitation of apoptotic cell damage .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented. Malathion, from which this compound is derived, has been studied extensively. It has been found that malathion’s toxic effects on various organs and its genotoxic and carcinogenic properties can be observed over time .
Dosage Effects in Animal Models
Malathion, from which this compound is derived, has been associated with adverse effects associated with prenatal and postnatal exposure in both animals and humans .
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the inhibition of the enzyme carboxyesterase . This inhibition disrupts the balance of oxidants and antioxidants, leading to DNA damage and facilitation of apoptotic cell damage .
Transport and Distribution
Malathion, from which this compound is derived, is known to be distributed throughout the body, affecting nearly every single organ .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that this compound is localized in areas of the cell where it can interact with the enzyme carboxyesterase .
Preparation Methods
Isomalathion is typically formed as a byproduct during the production of malathion. The formation of this compound occurs when malathion is heated. The synthetic route involves the isomerization of malathion, where the sulfur and oxygen atoms rearrange to form this compound . Industrial production methods focus on minimizing the formation of this compound to reduce toxicity in malathion products .
Chemical Reactions Analysis
Isomalathion undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of malaoxon, another toxic impurity .
Scientific Research Applications
Isomalathion has been studied extensively for its toxicological effects. It is used in research to understand the stereoselective toxicity of chiral organophosphorus pesticides. Studies have shown that this compound inhibits enzymes such as acetylcholinesterase and carboxyesterase, making it a valuable compound for investigating enzyme inhibition and toxicity mechanisms . Additionally, this compound is used in environmental chemistry to study the degradation and persistence of organophosphate pesticides .
Comparison with Similar Compounds
Isomalathion is structurally similar to malathion and malaoxon. While malathion is widely used as an insecticide due to its relatively low toxicity to humans, this compound and malaoxon are more toxic. Malaoxon is an oxidation product of malathion and shares similar inhibitory effects on acetylcholinesterase. this compound is unique in its formation through isomerization rather than oxidation .
Similar Compounds::- Malathion
- Malaoxon
- Parathion
- Chlorpyrifos
This compound’s higher toxicity compared to malathion and its formation as an impurity highlight the importance of controlling production conditions to ensure the safety of malathion products .
Properties
IUPAC Name |
diethyl 2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDGVLVYVULMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058363 | |
Record name | Isomalathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3344-12-5 | |
Record name | Isomalathion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3344-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomalathion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isomalathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOMALATHION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XEP5P83AO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isomalathion is a chiral organophosphate that acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. [] It binds to the active site serine of AChE, forming a stable phosphate adduct. [, ] This binding event prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses and causing overstimulation of cholinergic receptors. [] This overstimulation can result in a range of symptoms, from muscle twitching and paralysis to respiratory failure and death. []
ANone: this compound (O,S-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate) has the following structural characteristics:
- Spectroscopic Data: Nuclear magnetic resonance (NMR) spectroscopy, particularly 31P NMR, is a valuable tool for identifying and characterizing this compound and its impurities. [, ] High-performance liquid chromatography (HPLC) coupled with chiral detectors has also been employed to resolve and identify different stereoisomers. []
A: this compound can be found as an impurity in technical-grade malathion and can also form during malathion storage and degradation. [, ] Studies have explored the influence of various carriers on this compound formation in malathion powders, demonstrating that some carriers, like attapulgite and kaolinite, lead to increased this compound formation compared to others like calcium silicate. [] The stability of this compound on different surfaces, including pesticide carriers, container surfaces, and leaves, has also been investigated. []
A: Yes, computational methods like molecular modeling and docking simulations have been employed to study the interaction of this compound stereoisomers with enzymes like AChE and cholesterol esterase. [, ] These studies provide valuable insights into the structural basis for the stereoselective inhibition observed experimentally. Additionally, chiral detector-binding energy computations coupled with chiral HPLC have been used to understand the chiral separation mechanism and absolute configuration of this compound enantiomers. []
A: Extensive research has explored the impact of structural modifications on the inhibitory potency and selectivity of this compound. [] Studies have revealed that the configuration at both the phosphorus and the carbon chiral centers significantly influences the inhibitory potency against different cholinesterases. [, ] For instance, (1R)-isomalathion isomers generally exhibit greater inhibitory potency than (1S)-isomers against AChE. [] Furthermore, changing the configuration at the phosphorus atom alone has a more significant impact on the inhibitory potency than changing the configuration at the carbon atom alone. []
A: The stability of this compound under various storage conditions and the development of formulation strategies to minimize its formation in malathion formulations are active areas of research. [] Studies have highlighted the impact of factors such as temperature, humidity, and the presence of specific impurities on this compound formation. [] Formulation strategies to minimize this compound formation include the use of high-purity starting materials, optimization of manufacturing processes, and the addition of stabilizers to malathion formulations. [, ]
A: As this compound is a toxic impurity found in malathion, its presence is strictly regulated in malathion formulations intended for various applications, including agricultural and public health uses. [] Regulatory agencies worldwide, such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA), have established strict limits for this compound content in technical-grade malathion and formulated products. These regulations aim to minimize the potential risks associated with this compound exposure. []
A: The efficacy of this compound is not a relevant consideration as it is not used for any therapeutic or beneficial purpose. The focus of research on this compound primarily revolves around understanding its toxicological profile, mechanisms of action, and strategies to mitigate its presence in malathion formulations. []
A: this compound is more toxic to mammals than its parent compound, malathion. [] This increased toxicity is attributed to its ability to inhibit carboxylesterases, enzymes involved in detoxifying malathion in mammals. [] This inhibition leads to higher levels of malaoxon, the toxic metabolite of malathion, contributing to increased toxicity.
ANone: These aspects are not directly applicable to this compound as it is not a drug or therapeutic agent. The primary focus of research on this compound is to understand and mitigate its toxicological risks as a contaminant in malathion formulations.
A: The discovery of this compound as a toxic impurity in malathion formulations marked a significant milestone in pesticide research. Early studies focused on identifying and characterizing this impurity and understanding its toxicological properties. The development of analytical techniques, particularly chromatographic and spectroscopic methods, allowed for the quantification of this compound in malathion samples and facilitated the establishment of regulatory limits for its presence in formulations. [, , ]
ANone: Research on this compound exemplifies cross-disciplinary synergy, drawing upon expertise from various fields, including:
- Analytical Chemistry: The development and validation of sensitive and specific analytical methods for the detection and quantification of this compound in complex matrices are crucial for regulatory monitoring and risk assessment. []
- Toxicology: Understanding the toxicological profile of this compound, its mechanisms of action, and potential long-term health effects is paramount for ensuring the safe use of malathion. [, ]
- Environmental Science: Investigating the environmental fate and transport of this compound, its persistence in soil and water, and potential effects on non-target organisms is vital for ecological risk assessment. []
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